molecular formula C12H12N2O2 B5673733 2-cyano-3-(4-ethoxyphenyl)acrylamide

2-cyano-3-(4-ethoxyphenyl)acrylamide

Cat. No.: B5673733
M. Wt: 216.24 g/mol
InChI Key: JBVCLCDZCHMRCV-JXMROGBWSA-N
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Description

2-Cyano-3-(4-ethoxyphenyl)acrylamide (CAS 200626-22-8) is a synthetic acrylamide derivative of significant interest in multidisciplinary research. Its molecular structure, characterized by an acrylamide backbone linked to a 4-ethoxyphenyl group and a cyano moiety, provides unique electronic properties for various experimental applications. In materials science, this compound serves as a highly effective corrosion inhibitor. Research on closely related cyanoacrylamide derivatives has demonstrated their ability to adsorb onto metal surfaces, such as copper, forming a protective layer in acidic environments. Studies indicate maximum inhibition efficiencies can exceed 84% for similar compounds, with adsorption typically following the Langmuir isotherm model, suggesting monolayer formation on the metal surface . In biological and medicinal chemistry, the compound's core structure is a valuable scaffold. The cyanoacrylamide pharmacophore is frequently incorporated into larger molecular designs for probing biological pathways. Synthetic analogues have shown promising anticancer activity in vitro, particularly against human prostatic adenocarcinoma (PC3) cell lines, with some derivatives exhibiting IC50 values as low as 11.7 µM . Furthermore, structural analogues have demonstrated significant anti-inflammatory effects in animal models, with percentage inhibition of edema formation comparable to standard drugs like diclofenac . The compound's utility extends to synthetic organic chemistry, where it acts as a key intermediate in the synthesis of more complex heterocyclic systems, including those incorporating thiophene and pyrazole moieties, via Knoevenagel condensation reactions . This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

(E)-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-11-5-3-9(4-6-11)7-10(8-13)12(14)15/h3-7H,2H2,1H3,(H2,14,15)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVCLCDZCHMRCV-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Alkoxy vs. Hydroxy Groups
  • 2-Cyano-3-(4-methoxyphenyl)acrylamide: Replacing ethoxy with methoxy (–OCH₃) increases polarity slightly but reduces steric bulk. Derivatives like N-(4-(N-carbamimidoylsulfamoyl)phenyl)-2-cyano-3-(4-methoxyphenyl)acrylamide (2b, m.p. 244–246°C) exhibit enhanced hydrogen bonding due to the sulfonamide group, improving antimicrobial activity .
Heterocyclic Substituents
  • Thiazole Derivatives: (2E)-2-Cyano-3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)acrylamide (MFCD00993392) introduces a thiazole ring, which enhances π-π stacking and electronic interactions. The thiazole’s nitrogen atoms may facilitate coordination with metal ions in enzymatic active sites .
Electron-Withdrawing vs. Electron-Donating Groups
  • Nitro Substituents: (2E)-2-Cyano-N-(3-methylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide features a nitro (–NO₂) group, which is strongly electron-withdrawing. This may stabilize the acrylamide’s conjugated system and enhance reactivity in nucleophilic additions .
  • Dimethylamino Substituents: (2E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-(1-phenylethyl)acrylamide includes a dimethylamino (–N(CH₃)₂) group, increasing electron density and solubility in polar solvents. Such modifications are beneficial for targeting receptors like kinases .

Physical and Spectroscopic Properties

Compound Name Substituents Melting Point (°C) Key IR/NMR Features Reference
2-Cyano-3-(4-ethoxyphenyl)acrylamide 4-Ethoxyphenyl Not Reported –CN (2240 cm⁻¹), C=O (1729 cm⁻¹)
11a (Quinoline hybrid) 2-Chloroquinoline, 2-oxoquinoline 260–262 –NH (3198 cm⁻¹), C=O (1624 cm⁻¹)
4g (Methylthio derivative) 4-Methoxyphenyl, methylthio 156–157 –NH₂ (3381 cm⁻¹), –S–CH₃ (600–700 cm⁻¹)
2b (Sulfaguanidine hybrid) 4-Methoxyphenyl, sulfonamide 244–246 –SO₂ (1160 cm⁻¹), –CN (2240 cm⁻¹)
  • Thiazole and quinoline hybrids exhibit lower solubility due to increased molecular rigidity .
  • Thermal Stability: Higher melting points in quinoline derivatives (e.g., 260–262°C for 11a) suggest stronger intermolecular interactions (e.g., hydrogen bonding, π-stacking) compared to methylthio analogs (156–157°C) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-cyano-3-(4-ethoxyphenyl)acrylamide, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via Knoevenagel condensation. For example, a mixture of cyanoacetamide derivatives and substituted benzaldehydes is refluxed in toluene with piperidine and acetic acid as catalysts. Reaction completion is monitored via TLC, and the product is recrystallized for purification . Ethanol with piperidine can also be used as a solvent system, with shorter reflux times (3 hours vs. 5–6 hours in toluene), affecting crystallinity and purity .
  • Key Variables : Solvent polarity (toluene vs. ethanol), catalyst ratio (piperidine/acetic acid), and recrystallization solvents (e.g., benzene:ethyl acetate 4:1) significantly impact yield (70–85%) and purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR verify acrylamide backbone and substituent positions .
  • X-ray crystallography : Resolves stereochemistry (e.g., E/Z configuration) and crystal packing, as demonstrated for structurally similar ethyl 2-cyano-3-(4-methylphenyl)acrylate .
  • Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

Q. How are preliminary biological activities (e.g., antioxidant, anti-inflammatory) evaluated for this compound?

  • Assays :

  • In vitro antioxidant : DPPH/ABTS radical scavenging assays measure electron-donating capacity. Phenolic substitutions enhance activity due to redox-active hydroxyl groups .
  • In vivo anti-inflammatory : Carrageenan-induced rat paw edema models assess inhibition of inflammatory mediators (e.g., COX-2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or byproduct formation in large-scale synthesis?

  • Approach :

  • Factorial design : Test variables like temperature, solvent polarity, and catalyst concentration systematically .
  • Process control : Monitor intermediates via HPLC to minimize side reactions (e.g., hydrolysis of the cyano group) .
    • Case Study : Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate synthesis achieved higher purity using EDCI/DMF coupling, avoiding toluene reflux .

Q. How to resolve contradictions in bioactivity data across studies (e.g., variable IC50_{50} values)?

  • Strategies :

  • Standardize assays : Control variables like cell line selection (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and solvent (DMSO concentration ≤0.1%) .
  • Comparative SAR : Test analogs with varying substituents (e.g., ethoxy vs. methoxy groups) to isolate structure-activity relationships .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

  • Tools :

  • Molecular docking : Predict binding affinity to targets like NF-κB or COX-2 using software (e.g., AutoDock Vina) .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity for antioxidant applications .

Q. How to investigate the compound’s stability under physiological conditions for drug development?

  • Methods :

  • Accelerated degradation studies : Expose the compound to simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C, monitoring degradation via LC-MS .
  • Metabolite profiling : Use hepatic microsomes to identify phase I/II metabolites .

Key Recommendations

  • For SAR studies : Prioritize substitutions at the 4-position of the phenyl ring, as electron-donating groups (e.g., ethoxy) enhance antioxidant activity .
  • For industrial collaboration : Explore green chemistry approaches (e.g., microwave-assisted synthesis) to reduce solvent waste .

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